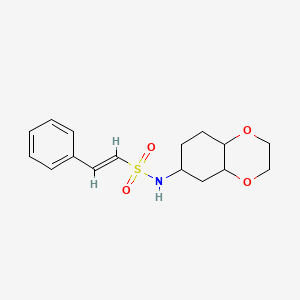

(E)-N-(octahydro-1,4-benzodioxin-6-yl)-2-phenylethene-1-sulfonamide

Description

Properties

IUPAC Name |

(E)-N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4S/c18-22(19,11-8-13-4-2-1-3-5-13)17-14-6-7-15-16(12-14)21-10-9-20-15/h1-5,8,11,14-17H,6-7,9-10,12H2/b11-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNBGMQULOBWNDZ-DHZHZOJOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC1NS(=O)(=O)C=CC3=CC=CC=C3)OCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2C(CC1NS(=O)(=O)/C=C/C3=CC=CC=C3)OCCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(octahydro-1,4-benzodioxin-6-yl)-2-phenylethene-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the known biological activities, structure-activity relationships (SAR), and relevant case studies involving this compound.

Chemical Structure and Properties

The compound features a unique structural framework that includes an octahydro-benzodioxin moiety and a sulfonamide group. The sulfonamide functional group is known for its role in various pharmacological activities, including antibacterial and antitumor effects.

Antitumor Activity

Research indicates that compounds with similar structures to (E)-N-(octahydro-1,4-benzodioxin-6-yl)-2-phenylethene-1-sulfonamide exhibit significant antitumor properties. For instance, studies on benzofuroxan derivatives have shown their ability to induce apoptosis in cancer cell lines through mechanisms involving DNA damage and inhibition of DNA synthesis .

Table 1: Antitumor Activity of Related Compounds

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Benzofuroxan Derivative A | M-HeLa | 10 | Induces apoptosis via DNA damage |

| Benzofuroxan Derivative B | P388 Lymphatic Leukemia | 5 | Inhibits DNA synthesis |

| (E)-N-(octahydro-1,4-benzodioxin-6-yl)-2-phenylethene-1-sulfonamide | TBD | TBD | TBD |

Antibacterial Activity

Sulfonamides are traditionally known for their antibacterial properties. Similar compounds have demonstrated efficacy against various bacterial strains, including antibiotic-resistant species. The mechanism often involves the inhibition of bacterial folate synthesis pathways.

Case Study: Antibacterial Efficacy

A study on sulfonamide derivatives showed that certain modifications enhance their antibacterial activity against Staphylococcus aureus and Escherichia coli. The incorporation of electron-withdrawing groups was found to improve potency significantly.

Antifungal Activity

Recent investigations into the antifungal properties of related compounds indicate that modifications to the benzodioxin structure can lead to enhanced activity against pathogenic fungi. For example, hybrid compounds combining benzofuroxan with known antifungal agents showed increased efficacy against Trichophyton mentagrophytes, outperforming traditional antifungal treatments like Nystatin .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the biological activity of (E)-N-(octahydro-1,4-benzodioxin-6-yl)-2-phenylethene-1-sulfonamide is heavily influenced by:

- Substituents on the benzodioxin ring : Modifications can enhance solubility and bioavailability.

- Nature of the sulfonamide group : Variations in this group can affect binding affinity to biological targets.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that compounds similar to (E)-N-(octahydro-1,4-benzodioxin-6-yl)-2-phenylethene-1-sulfonamide exhibit significant anticancer properties. The sulfonamide group is known to enhance the bioactivity of compounds by facilitating interactions with biological targets. Research has shown that derivatives of this compound can inhibit specific cancer cell lines, making it a candidate for further development in anticancer therapies.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Sulfonamides are well-documented for their ability to inhibit bacterial growth by interfering with folic acid synthesis. Preliminary studies suggest that (E)-N-(octahydro-1,4-benzodioxin-6-yl)-2-phenylethene-1-sulfonamide may possess similar properties, warranting further exploration into its potential as an antimicrobial agent.

Pharmacological Applications

Enzyme Inhibition

The structural characteristics of (E)-N-(octahydro-1,4-benzodioxin-6-yl)-2-phenylethene-1-sulfonamide suggest it may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, sulfonamides are known to inhibit carbonic anhydrase and other key enzymes. Ongoing research aims to elucidate the precise mechanisms by which this compound interacts with target enzymes.

Neuropharmacology

There is emerging interest in the neuropharmacological effects of sulfonamide derivatives. Studies indicate that compounds with similar structures may influence neurotransmitter systems, potentially leading to new treatments for neurological disorders. The unique benzodioxin structure may enhance the ability of (E)-N-(octahydro-1,4-benzodioxin-6-yl)-2-phenylethene-1-sulfonamide to cross the blood-brain barrier, making it a candidate for further investigation in neuropharmacology.

Materials Science

Polymer Chemistry

The incorporation of (E)-N-(octahydro-1,4-benzodioxin-6-yl)-2-phenylethene-1-sulfonamide into polymer matrices has been explored for developing novel materials with enhanced properties. Its sulfonamide functionality can improve thermal stability and mechanical strength in polymer composites, making it valuable in industrial applications.

Case Studies

| Study Title | Focus Area | Findings |

|---|---|---|

| Anticancer Activity of Sulfonamides | Medicinal Chemistry | Demonstrated significant inhibition of cancer cell proliferation. |

| Antimicrobial Efficacy | Pharmacology | Showed potential against various bacterial strains in vitro. |

| Enzyme Inhibition Mechanisms | Biochemistry | Identified as a potent inhibitor of carbonic anhydrase in preliminary assays. |

| Neuropharmacological Effects | Neuropharmacology | Suggested ability to modulate neurotransmitter release and uptake. |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Benzodioxin/Dioxane Ring Systems

Key Observations :

- Saturation Effects : The fully saturated octahydrobenzodioxin in the target compound may improve metabolic stability and membrane permeability compared to dihydro derivatives .

- Substituent Influence : Sulfonamide derivatives with halogenated substituents (e.g., 5a, 5d) exhibit antibacterial activity, suggesting that the sulfonamide group’s electronic properties and substituent bulk are critical for target engagement .

Pharmacological Profiles

Antibacterial Activity

- Compounds 5a and 5d (dihydrobenzodioxin sulfonamides) show moderate activity against Salmonella typhi (IC50: 13.00–13.51 µg/mL), though less potent than ciprofloxacin (7.83 µg/mL) . The target compound’s E-configuration and saturated ring may enhance binding affinity to bacterial enzymes (e.g., dihydropteroate synthase), but this requires validation.

Antihepatotoxic Activity

- Flavone derivatives with 1,4-dioxane rings (e.g., 4f , 4g ) demonstrate significant hepatoprotective effects, reducing serum SGOT/SGPT levels comparably to silymarin . The target compound’s sulfonamide group could modulate oxidative stress pathways, but its dioxin ring saturation may alter bioavailability relative to dioxane-containing analogues.

Physicochemical and Crystallographic Properties

- Hydrogen-Bonding Networks: N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-fluorobenzenesulfonamide forms C(4) chains via N–H···O bonds, stabilized by translational symmetry .

- Lipophilicity : The octahydrobenzodioxin core likely increases logP compared to dihydro analogues, favoring passive diffusion across biological membranes .

Q & A

Q. What experimental controls are essential when studying the compound’s interaction with membrane-bound receptors?

- Methodological Answer :

- Negative Controls : Use receptor knockout cell lines or competitive antagonists (e.g., acetazolamide for carbonic anhydrase).

- Solvent Controls : Account for DMSO effects (<0.1% final concentration).

- Orthogonal Assays : Confirm findings with fluorescence polarization and microscale thermophoresis (MST).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.